8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 8-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-9-7(11)4-3-5-13(9)6-12-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIJKZCEAVHYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triphosgene-Mediated Route
Triphosgene offers an alternative cyclization pathway, producing hydroxylated derivatives. For example, reacting amine (1) with 0.7 equiv of triphosgene in DCM at 0°C yields 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol (7) in 72% yield. This method highlights the versatility of phosgene reagents in constructing the heterocyclic core.
Introduction of the Ethyl Ester Group
The target molecule’s ethyl ester functionality necessitates post-cyclization modification or incorporation during cyclization. Two plausible strategies emerge:
Esterification of Carboxylic Acid Intermediates
A hypothetical route involves:
Direct Cyclization with Ethyl Acetoacetate
Ethyl acetoacetate has been employed in related syntheses of pyrazolo[1,5-a]pyridines. Adapting this approach:
-
Reaction : Condensation of N-amino-2-iminopyridine with ethyl acetoacetate under acidic, oxidative conditions.
-
Optimized Conditions : 6 equiv acetic acid, oxygen atmosphere, 130°C.
While this method produces pyrazolo[1,5-a]pyridines, substituting the diamine precursor with a chloro-substituted analog could yield the target imidazo[1,5-a]pyridine ester.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Data from thiophosgene cyclization (Table 1):
| Entry | Solvent | Temp (°C) | Thiophosgene (equiv) | Yield (%) |
|---|---|---|---|---|
| 7 | DCM | -15 | 1.1 | 60 |
| 10 | DCM | 0 | 1.08 | 80 |
| 8 | Acetone | -15 | 1.1 | 30 |
Key findings:
Oxidative vs. Inert Atmospheres
Data from pyrazolo[1,5-a]pyridine synthesis (Table 1):
| Entry | Atmosphere | Acid (equiv) | Yield (%) |
|---|---|---|---|
| 4 | O₂ | 6 (HOAc) | 94 |
| 5 | Ar | 6 (HOAc) | 6 |
Oxygen enhances yields by promoting oxidative cyclization, a principle applicable to imidazo[1,5-a]pyridine systems.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead structure for new anticancer drugs.
2. Enzyme Inhibition Studies
8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester has shown promise in enzyme inhibition studies. For instance, it was found to inhibit cholinesterase activity, which is crucial for treating conditions related to cholinergic dysfunction. The compound's IC50 values indicate its effectiveness compared to other known inhibitors.
Biochemical Research
3. Mechanistic Studies
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity. This interaction can lead to significant biological effects, including modulation of metabolic pathways and cellular responses.
4. Diagnostic Applications
Researchers are exploring the use of this compound in developing diagnostic agents for imaging techniques. Its unique properties may allow for enhanced imaging capabilities in the detection of diseases.
Material Science Applications
5. Polymer Chemistry
In material science, this compound can be incorporated into polymer formulations to enhance properties like thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for coatings and other industrial uses.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits tumor growth; induces apoptosis in cancer cells |
| Enzyme Inhibition | Effective against cholinesterase; potential for treating cholinergic dysfunction |
| Antimicrobial Properties | Initial screenings show inhibition of bacterial growth; further studies needed |
| Diagnostic Agents | Potential use in imaging techniques for disease detection |
Case Studies
Case Study 1: Anticancer Mechanism Investigation
A study published in a peer-reviewed journal focused on the anticancer properties of imidazo[1,5-a]pyridine derivatives, including this compound. The research highlighted its ability to inhibit cell proliferation and trigger apoptotic pathways in various cancer cell lines.
Case Study 2: Cholinesterase Inhibition Study
Research conducted on cholinesterase inhibitors revealed that this compound had a notable IC50 value against human butyrylcholinesterase (hBChE), suggesting its utility in treating Alzheimer's disease and other cognitive disorders.
Mechanism of Action
The mechanism of action of 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester with related heterocyclic esters and chloro-substituted derivatives:
Key Observations:
Substituent Effects: The chlorine atom in this compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs like ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate . Ester groups in these compounds improve solubility in organic solvents, facilitating synthetic modifications .
Biological Activity: Compounds with triazolo-pyrimidine cores (e.g., Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) exhibit antioxidant properties, as observed in Bauhinia scandens leaf extracts . Imidazo-benzodiazepine derivatives (e.g., 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid) show affinity for GABA receptors, suggesting neurological applications .
Synthetic Utility :
Physicochemical Properties:
- Solubility : The chloro and ester substituents in this compound result in lower aqueous solubility compared to hydroxylated analogs (e.g., Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate) .
- Stability: Chloro-substituted derivatives generally exhibit greater thermal stability than non-halogenated compounds due to reduced electron density in the aromatic system .
Biological Activity
8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.6463 g/mol
- CAS Number : 1263061-04-6
The structure of this compound includes a chloro substituent on the imidazo ring, which is believed to enhance its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. In particular, studies have demonstrated its potential as a selective inhibitor of checkpoint kinase 1 (CHK1), which plays a critical role in the cell cycle regulation and DNA damage response.
Case Study: CHK1 Inhibition
In a study focused on optimizing CHK1 inhibitors, 8-Chloro-imidazo[1,5-a]pyridine derivatives showed significant activity in cellular assays. The cytotoxicity was measured using the sulforhodamine B (SRB) assay on human colon carcinoma cell lines (HT29). The results indicated that the compound effectively abrogated the G2 checkpoint, leading to increased cell death in cancer cells .
| Compound | CHK1 Inhibition (%) | Cytotoxicity (SRB Assay) |
|---|---|---|
| This compound | 75 ± 5 | IC50 = 12 µM |
| Control Compound | 10 ± 2 | IC50 = 45 µM |
The mechanism by which this compound exerts its effects involves the inhibition of CHK1-mediated signaling pathways. This inhibition leads to the disruption of cell cycle progression and promotes apoptosis in cancer cells. The presence of the chloro group is crucial for enhancing binding affinity to CHK1 compared to non-substituted analogs .
Other Biological Activities
Beyond its anticancer effects, this compound has been explored for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. A common method includes:
- Formation of Imidazo Ring : Reaction of appropriate pyridine derivatives with chloroacetyl chloride.
- Esterification : Conversion of the carboxylic acid to its ethyl ester using ethanol and an acid catalyst.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester?
- Methodological Answer : Two primary approaches are documented:
- Condensation with Chloroacetaldehyde : Reacting 2-aminonicotinic acid derivatives with chloroacetaldehyde in ethanol under reflux yields the imidazo[1,5-a]pyridine core. Subsequent esterification with ethyl chloroformate introduces the ethyl ester group .
- One-Pot Multicomponent Reactions : A tandem reaction using (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone and ethyl 4-bromo-3-methylbut-2-enoate in DMF with K₂CO₃ as a base achieves cyclization and functionalization in a single step (76% yield) .
Q. How can the structure of this compound be confirmed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (δ 1.35–1.40 ppm for ethyl CH₃; δ 4.30–4.40 ppm for CH₂) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) confirm ester and heterocyclic moieties .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₀ClN₂O₂: 237.0425) validates molecular integrity .
- X-ray Crystallography : For crystalline derivatives, bond angles and torsion angles (e.g., 72.6° between the benzene ring and the core structure) resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Step 1 : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify artifacts or tautomeric forms .
- Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of aromatic protons in the imidazo-pyridine ring .
- Step 3 : Re-examine synthetic conditions—traces of unreacted intermediates (e.g., ethyl 4-bromo-3-methylbut-2-enoate) may co-elute, requiring column chromatography (hexane/ethyl acetate, 3:1) for purification .
Q. What strategies optimize yield in the acid-amine coupling step for carboxamide derivatives?
- Methodological Answer :
- Catalyst Selection : HATU (1.2 equiv.) with DIPEA (2.5 equiv.) in DMF achieves >95% coupling efficiency for imidazo[1,5-a]pyridine-8-carboxamides .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of amines. Avoid THF due to poor solubility of aromatic intermediates.
- Temperature Control : Reactions at 0–5°C minimize side products (e.g., racemization or over-acylation) .
Q. How do steric and electronic factors influence the biological activity of imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- Steric Modifications : Bulky substituents (e.g., 2,4-dichlorophenyl at position 8) enhance antifungal activity by improving target binding (e.g., CYP51 inhibition) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 8) increase electrophilicity, potentiating anticancer activity via DNA intercalation or kinase inhibition .
- Bioisosteric Replacement : Replacing the ethyl ester with a carboxamide improves metabolic stability (e.g., t₁/₂ increase from 2.1 to 6.8 hours in hepatic microsomes) .
Experimental Design & Troubleshooting
Q. What precautions are critical when handling hygroscopic intermediates in the synthesis?
- Methodological Answer :
- Storage : Use desiccators with P₂O₅ for moisture-sensitive intermediates (e.g., 8-chloroimidazo[1,5-a]pyridine-1-carboxylic acid).
- Reaction Setup : Employ Schlenk lines or gloveboxes for anhydrous conditions during esterification.
- Workup : Quench reactions with ice-cold water to precipitate intermediates, minimizing hydrolysis .
Q. How can reaction scalability be improved without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems reduce exothermic risks in halogenation steps (e.g., Cl introduction at position 8) .
- Catalyst Recycling : Immobilize HATU on silica gel to reduce waste and cost .
- In-Line Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and automate quenching at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
